molecular formula C15H14F2N2O2S B7082170 N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-5-methyloxolane-3-carboxamide

N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-5-methyloxolane-3-carboxamide

Cat. No.: B7082170
M. Wt: 324.3 g/mol
InChI Key: PMQYDHJPFBCZFL-UHFFFAOYSA-N
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Description

N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-5-methyloxolane-3-carboxamide is a complex organic compound that features a thiazole ring, a difluorophenyl group, and an oxolane ring

Properties

IUPAC Name

N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-5-methyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O2S/c1-8-4-9(6-21-8)14(20)19-15-18-13(7-22-15)11-5-10(16)2-3-12(11)17/h2-3,5,7-9H,4,6H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQYDHJPFBCZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CO1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-5-methyloxolane-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the difluorophenyl group via electrophilic aromatic substitution. The oxolane ring is then incorporated through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of non-toxic reagents, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-5-methyloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and difluorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-5-methyloxolane-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is studied for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer activities, depending on its interaction with specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-5-methyloxolane-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring and difluorophenyl group are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The oxolane ring may contribute to the compound’s overall stability and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

  • 2-(2,4-difluorophenyl)-5-fluoropyridine
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-5-methyloxolane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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